molecular formula C14H10ClN B566816 4-(3-Chloro-4-methylphenyl)benzonitrile CAS No. 1352318-49-0

4-(3-Chloro-4-methylphenyl)benzonitrile

Cat. No. B566816
M. Wt: 227.691
InChI Key: QWNAUDRHDSTNOA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-49-0 . It has a molecular weight of 227.69 and its IUPAC name is 3’-chloro-4’-methyl [1,1’-biphenyl]-4-carbonitrile .


Synthesis Analysis

The synthesis of benzonitriles, including 4-(3-Chloro-4-methylphenyl)benzonitrile, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the reaction of 3-choloro-4-methylaniline, and 2- (3-nitrophenyl)-4H-benzo- [1,3]oxazin-4-one .


Molecular Structure Analysis

The molecular structure of 4-(3-Chloro-4-methylphenyl)benzonitrile can be represented by the linear formula C14H10ClN . The InChI Code for this compound is 1S/C14H10ClN/c1-10-2-5-13 (8-14 (10)15)12-6-3-11 (9-16)4-7-12/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Chloro-4-methylphenyl)benzonitrile include a molecular weight of 227.69 . Other specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

1. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Application Summary : This compound is synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis condition . It has potential applications in the development of antibacterial drugs .
  • Methods of Application : The synthesis involves a reaction between a substituted thiourea with α-halo ketones in the presence of ethanol .
  • Results or Outcomes : The compound showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

2. 3-chloro-4-methylphenyl isocyanate

  • Application Summary : This compound is used in the study of thermophysical properties .
  • Methods of Application : The properties of this compound are studied using the NIST ThermoData Engine software package .
  • Results or Outcomes : The study provides critically evaluated thermodynamic property data for this compound .

3. N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

  • Application Summary : This compound is synthesized from 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .
  • Methods of Application : The synthesis involves a reaction in acetic acid as a solvent .
  • Results or Outcomes : The method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

4. Green Synthesis of Benzonitrile

  • Application Summary : Benzonitrile is synthesized from benzaldehyde and hydroxylamine hydrochloride using an ionic liquid as the recycling agent . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
  • Methods of Application : The synthesis involves a reaction between benzaldehyde and hydroxylamine hydrochloride in the presence of an ionic liquid . The ionic liquid plays multiple roles of co-solvent, catalysis, and phase separation .
  • Results or Outcomes : The benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .

5. Benzonitrile as a Precursor to Resin Benzoguanamine

  • Application Summary : Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating .
  • Methods of Application : Benzonitrile is prepared by the ammoxidation of toluene, that is its reaction with ammonia and oxygen (or air) at 400 to 450 °C .
  • Results or Outcomes : The process results in the production of benzonitrile, which can be further used in the synthesis of benzoguanamine .

6. Nucleophilic Aromatic Substitution

  • Application Summary : This process involves the substitution of one of the substituents in an aromatic ring by a nucleophile . It’s a key method in the synthesis of various organic compounds .
  • Methods of Application : The reaction typically involves an aryl halide and a strong nucleophile . The reaction conditions and the structure of the aryl halide can greatly influence the reactivity .
  • Results or Outcomes : The product formed depends on the specific nucleophile and aryl halide used in the reaction .

7. 3-Chloro-4-methylphenyl Isocyanate

  • Application Summary : This compound is used to make other chemicals . It’s a colorless liquid with an acrid odor .
  • Methods of Application : The compound is prepared by reacting ammonia and oxygen (or air) at 400 to 450 °C .
  • Results or Outcomes : The product is denser than water and is toxic by ingestion, inhalation, and skin absorption .

8. Tetrazole Derivatives

  • Application Summary : Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
  • Methods of Application : The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic .
  • Results or Outcomes : The specific outcomes depend on the specific tetrazole derivative being synthesized .

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNAUDRHDSTNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718374
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylphenyl)benzonitrile

CAS RN

1352318-49-0
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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